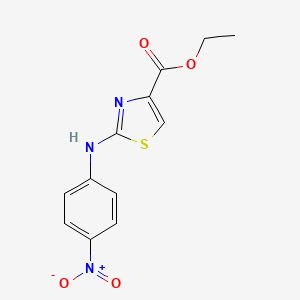

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid

Descripción general

Descripción

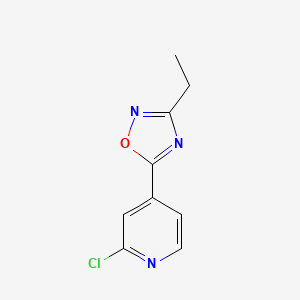

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid is an organic compound that has been the subject of intensive study due to its ability to exist in multiple well-characterised crystalline polymorphic forms .

Synthesis Analysis

The preparation of this compound, also known as ROY, was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s . The synthesis involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Molecular Structure Analysis

The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure . It has been suggested that all the ROY polymorphs which are stable at ambient pressure have already been found and characterised .Chemical Reactions Analysis

The organic liquid ROY, i.e., 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been a subject of detailed study in the last few years. One interest in ROY lies in its polymorph-dependent fast crystal growth mode below and above the glass transition temperature .Physical And Chemical Properties Analysis

The chemical formula of this compound is C12H9N3O2S, and it has a molar mass of 259.28 g·mol −1 . It has a melting point range of 99–102 °C .Aplicaciones Científicas De Investigación

Pharmacological Properties

- Spasmolytic Properties : Compounds related to 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid have been studied for their spasmolytic properties. The chemical relationship to Trasentin, a known spasmolytic compound, underlies these properties. These compounds also demonstrate stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : Oxadiazole derivatives, structurally similar to this compound, have shown high corrosion inhibition efficiency on mild steel. These compounds were tested in hydrochloric acid solution, and the efficiency was observed through weight loss measurement and electrochemical techniques (Kalia et al., 2020).

Photophysical Properties

- Applications in Luminescence : 5-N-Arylamino-4-methylthiazoles, related to the chemical structure of interest, have been synthesized and exhibit luminescence properties. These properties depend on substituents at the 2-position of the thiazole core. Electron-accepting groups, particularly nitro groups, significantly impact the fluorescence properties (Murai et al., 2017).

Synthesis of Hybrid Compounds

- Efficient Synthesis of Oxadiazole-Thiazole Hybrids : New oxadiazole-thiazole hybrids have been synthesized using 2-(4-nitrophenylamino)-N'-(substituted benzylidene) thiazole-4-carbohydrazides. This synthesis method has been noted for its mild reaction conditions and the versatility in accommodating a range of aldehydes (Sumran, Rani, & Aggarwal, 2020).

Antimicrobial Activity

- Potential Antimicrobial Activity : Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a compound structurally related to the chemical of interest, have shown potential antimicrobial effects, particularly against Gram-positive bacteria (Paruch et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-4-2-3-5-8(7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPWRASHXBGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1415238.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)

![tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415248.png)

![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)

![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)

![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)

![1H-Pyrazole, 1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415256.png)

![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)